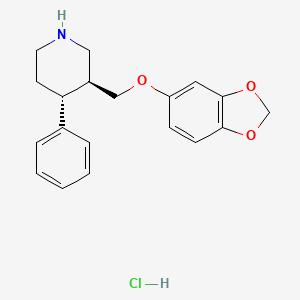

Paroxétine défluorée, chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Defluoro Paroxetine, Hydrochloride is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Defluoro Paroxetine, Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Defluoro Paroxetine, Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

La paroxétine défluorée, chlorhydrate est utilisée dans la recherche en protéomique . La protéomique est l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions protéiques, identifier des cibles médicamenteuses potentielles et comprendre les mécanismes des maladies.

Recherche en neurologie

Ce composé est utilisé dans la recherche en neurologie . La neurologie est la branche de la médecine qui traite des troubles du système nerveux. La this compound peut être utilisée pour étudier des troubles neurologiques tels que la maladie d’Alzheimer, la maladie de Parkinson et la schizophrénie .

Douleur et inflammation

La this compound est utilisée dans la recherche relative à la douleur et à l’inflammation . Elle peut être utilisée pour étudier les mécanismes de la douleur et de l’inflammation et pour développer de nouveaux traitements pour les affections caractérisées par la douleur et l’inflammation.

Contrôle et assurance de la qualité

Ce composé est généralement utilisé pour le contrôle de la qualité (CQ) et l’assurance de la qualité (AQ) lors de la production commerciale de la paroxétine et de ses formulations associées . Il contribue à garantir que le produit final répond aux normes et spécifications requises.

Études de dégradation des médicaments

La this compound est utilisée dans les études de dégradation des médicaments . Ces études sont importantes pour comprendre comment les médicaments se décomposent au fil du temps, dans diverses conditions. Ces informations sont essentielles pour déterminer la durée de conservation des médicaments et pour garantir leur sécurité et leur efficacité pendant toute leur durée de conservation.

Dépôts réglementaires

Ce composé est également utilisé dans le processus de dépôt d’une demande abrégée de nouvelle drogue (ANDA) auprès de la FDA . Une ANDA est une demande écrite adressée à la Food and Drug Administration (FDA) des États-Unis pour fabriquer et commercialiser un médicament générique aux États-Unis.

Études de toxicité

La this compound est utilisée dans les études de toxicité des formulations médicamenteuses . Ces études sont importantes pour comprendre les effets indésirables potentiels des médicaments et pour garantir leur sécurité pour l’usage humain.

Recherche sur les antidépresseurs

Le chlorhydrate de paroxétine hémihydraté est l’un des inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) les plus puissants et les plus sélectifs ; il est utilisé comme antidépresseur . Par conséquent, la this compound, en tant qu’impureté de la paroxétine, peut être utilisée dans la recherche relative aux antidépresseurs et aux troubles de santé mentale.

Mécanisme D'action

Target of Action

Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the Serotonin Transporter (SERT) . SERT is a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . This transporter plays a crucial role in the etiology of affective disorders .

Mode of Action

Defluoro Paroxetine, Hydrochloride acts by enhancing serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can help in relieving various symptoms .

Biochemical Pathways

It is known that the compound’s action on the sert leads to an increase in the level of serotonin in the synaptic cleft . This can have downstream effects on various serotonin-dependent signaling pathways.

Pharmacokinetics

Paroxetine, a related compound, is known to have a complex pharmacokinetic profile with evidence linking genetic polymorphisms and nonlinear metabolism to its pharmacokinetic variability . The pharmacokinetic properties of paroxetine have been used to develop new dosage forms that maintain efficacy while improving the tolerability profile of selective serotonin reuptake inhibitors .

Result of Action

The primary result of the action of Defluoro Paroxetine, Hydrochloride is the relief of symptoms of various disorders, including depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the compound’s potent inhibition of serotonin reuptake .

Analyse Biochimique

Biochemical Properties

Defluoro Paroxetine, Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with serotonin transporters. This compound interacts with enzymes such as cytochrome P450 2D6, which is involved in its metabolism. The interaction with cytochrome P450 2D6 leads to the inhibition of this enzyme, affecting the metabolism of other substrates that rely on this enzyme for their breakdown . Additionally, Defluoro Paroxetine, Hydrochloride interacts with serotonin transporters, inhibiting the reuptake of serotonin and thereby increasing its levels in the synaptic cleft .

Cellular Effects

Defluoro Paroxetine, Hydrochloride influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by increasing the levels of serotonin, which in turn modulates the activity of serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism . In cancer cells, Defluoro Paroxetine, Hydrochloride has been shown to induce apoptosis and inhibit autophagy, thereby affecting cell survival and proliferation . These effects highlight the compound’s potential in modulating cellular functions and its implications in therapeutic applications.

Molecular Mechanism

The molecular mechanism of Defluoro Paroxetine, Hydrochloride involves its binding interactions with serotonin transporters and cytochrome P450 2D6. By binding to serotonin transporters, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This inhibition is crucial for its antidepressant effects. Additionally, the compound’s interaction with cytochrome P450 2D6 results in the inhibition of this enzyme, affecting the metabolism of other drugs that are substrates of cytochrome P450 2D6 . These molecular interactions underline the compound’s mechanism of action and its potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Defluoro Paroxetine, Hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C under an inert atmosphere . Over time, the compound’s effects on cellular function, including its impact on serotonin levels and enzyme inhibition, can be observed in both in vitro and in vivo studies . These temporal effects are essential for understanding the compound’s long-term implications in biochemical research.

Dosage Effects in Animal Models

The effects of Defluoro Paroxetine, Hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to improve certain cellular functions, such as sperm quality in animal models of depression . At higher doses, the compound can exhibit toxic or adverse effects, including impaired reproductive performance in healthy animals . These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in animal models.

Metabolic Pathways

Defluoro Paroxetine, Hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound is metabolized by cytochrome P450 2D6, which converts it into various metabolites . This metabolic pathway is essential for understanding the compound’s pharmacokinetics and its interactions with other drugs. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its broader biochemical implications .

Transport and Distribution

Within cells and tissues, Defluoro Paroxetine, Hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s interaction with serotonin transporters plays a crucial role in its distribution, particularly in neuronal tissues . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its overall activity and function . Understanding these transport and distribution mechanisms is vital for elucidating the compound’s pharmacodynamics.

Subcellular Localization

Defluoro Paroxetine, Hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in neuronal cells, where it interacts with serotonin transporters and receptors . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propriétés

Numéro CAS |

324024-00-2 |

|---|---|

Formule moléculaire |

C19H21NO3 |

Poids moléculaire |

311.4 g/mol |

Nom IUPAC |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |

InChI |

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |

Clé InChI |

VUYNWBMXOQBJAI-RDJZCZTQSA-N |

SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |

SMILES isomérique |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |

SMILES canonique |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |

Origine du produit |

United States |

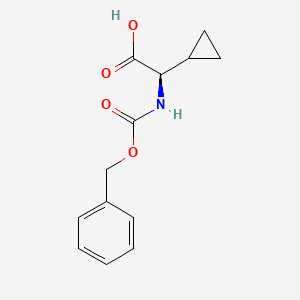

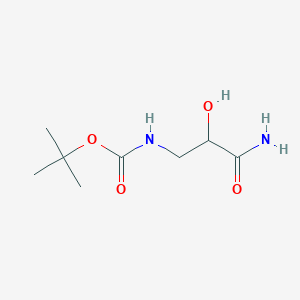

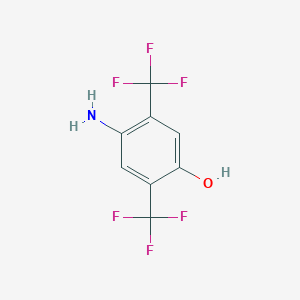

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

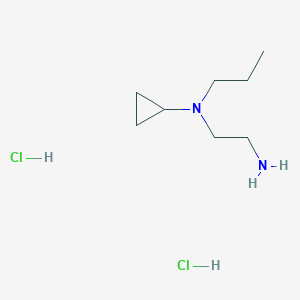

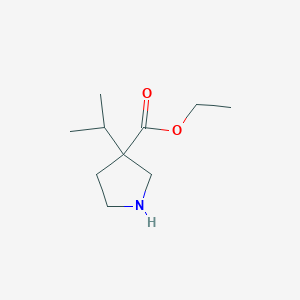

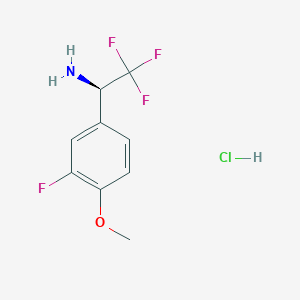

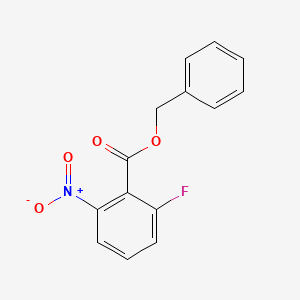

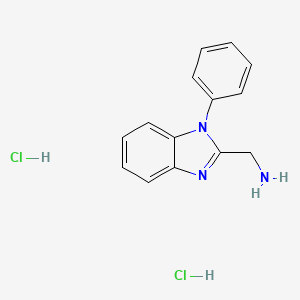

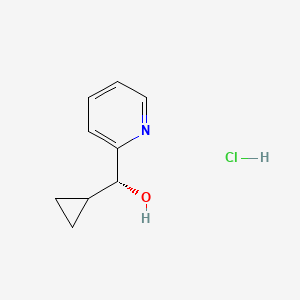

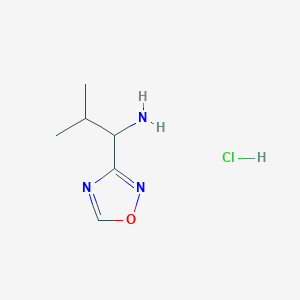

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)

amine hydrochloride](/img/structure/B1382976.png)

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)